1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole involves several steps. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine hydrate to form the pyrazole ring Industrial production methods often utilize flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents used in these reactions include lithium sulfinate, boron pinacolate, and sulfonyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the trifluoromethyl and pentafluoroethyl groups, which enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
1-Methyl-3-(pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the pentafluoroethyl and phenyl groups, resulting in different chemical properties and applications.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
110035-58-0 |
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Molecular Formula |
C13H8F8N2 |
Molecular Weight |
344.20 g/mol |
IUPAC Name |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-5-phenyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C13H8F8N2/c1-23-9(7-5-3-2-4-6-7)8(12(16,17)18)10(22-23)11(14,15)13(19,20)21/h2-6H,1H3 |
InChI Key |
VULGKJBBAHOAQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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